molecular formula C21H23N3O4 B11293837 2-(3,5-dimethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

2-(3,5-dimethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11293837
M. Wt: 381.4 g/mol
InChI Key: HOYLTLCPUNVHBX-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down. The systematic name reveals its structure:

    2-(3,5-dimethylphenoxy): This part consists of a phenoxy group (C₆H₅O) attached to a 3,5-dimethylphenyl ring.

    N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]: Here, we have an oxadiazole ring (a five-membered heterocycle containing nitrogen and oxygen) linked to a 4-propoxyphenyl group.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves the reaction of 3,5-dimethylphenol with chloroacetyl chloride to form the phenoxyacetamide intermediate. Subsequent cyclization with 4-propoxyaniline and hydrazine hydrate yields the desired oxadiazole ring.

Reaction Conditions:

    Chloroacetyl chloride reaction: 3,5-dimethylphenol reacts with chloroacetyl chloride in a solvent like dichloromethane or chloroform.

    Cyclization: The cyclization step typically occurs in anhydrous conditions using a base (such as triethylamine) and a suitable solvent (e.g., acetonitrile).

Industrial Production: Industrial-scale production may involve continuous flow processes or batch reactions. Optimization of reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, converting the phenolic group to a quinone or other oxidized forms.

    Substitution: The phenoxy group can be substituted with various functional groups.

    Reduction: Reduction of the oxadiazole ring may yield different derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Substitution: Alkyl halides or aryl halides.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products: The major products depend on the specific reaction conditions and substituents. For example, oxidation could yield a quinone derivative, while substitution might lead to various analogs.

Scientific Research Applications

This compound finds applications in:

    Medicine: Potential drug candidates due to its unique structure.

    Chemical Biology: As a probe to study biological processes.

    Materials Science: For designing functional materials.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C21H23N3O4/c1-4-9-26-17-7-5-16(6-8-17)20-23-21(24-28-20)22-19(25)13-27-18-11-14(2)10-15(3)12-18/h5-8,10-12H,4,9,13H2,1-3H3,(H,22,24,25)

InChI Key

HOYLTLCPUNVHBX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC(=CC(=C3)C)C

Origin of Product

United States

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